molecular formula C18H11ClN2OS B2399476 (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 325978-05-0

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2399476
CAS No.: 325978-05-0
M. Wt: 338.81
InChI Key: LEEGGQBWJCSJNE-UHFFFAOYSA-N
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Description

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a naphtho[2,1-d]thiazole scaffold, a motif present in compounds studied for various biological activities. Research on analogous naphthothiazole derivatives has shown potential in areas such as antimicrobial activity against strains like Staphylococcus aureus and the development of fluorescent probes due to extended π-conjugated systems . Furthermore, related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for certain ion channels, serving as valuable pharmacological tools . The specific mechanism of action for this compound is a subject for ongoing investigation, and researchers are encouraged to determine its precise profile in their biological or chemical systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-14-8-4-3-7-13(14)17(22)21-18-20-15-10-9-11-5-1-2-6-12(11)16(15)23-18/h1-10H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGGQBWJCSJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions. This method is both atom-economic and environmentally friendly, as it involves double C–S bond formation through C–H bond functionalization . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance, derivatives of naphtho[2,1-d]thiazole have been synthesized and tested against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. These compounds demonstrated cytotoxicity with IC50 values ranging from 0.14 to 8.59 μM, indicating their potential as effective anticancer agents .

Case Study: Topoisomerase Inhibition

A specific study highlighted that certain naphthalimide and benzothiazole conjugates showed potent inhibition of human type IIα topoisomerase, which is crucial for DNA replication and repair. The inhibition was observed at concentrations starting from 1 μM, emphasizing the therapeutic potential of these compounds in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of benzothiazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, studies report minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against these bacteria, suggesting a robust antimicrobial profile.

Antimalarial Activity

Another significant application of related compounds is their use in antimalarial therapies. Research has identified small-molecule benzothiazole hydrazones that exhibit activity against Plasmodium falciparum, a causative agent of malaria. In vitro studies demonstrated that these compounds could suppress parasite growth significantly and improve survival rates in infected models .

Material Science Applications

Beyond biological applications, the structural properties of this compound make it suitable for material science applications. Its unique electronic properties can be exploited in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable complexes with other materials enhances its utility in developing advanced electronic devices.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The Z-configuration and chloro substituent are critical for maintaining planar geometry and optimal bioactivity. Bulkier groups (e.g., dichlorobenzyl in ) may hinder target binding despite improved lipophilicity .
  • Synthetic Optimization : High-yielding routes (e.g., acyl chloride condensation) are preferable for scaling production, as seen in and .
  • Theoretical Studies : Molecular docking (as in ) could predict the target compound’s interaction with HIV protease or reverse transcriptase, leveraging its electron-deficient benzamide for hydrogen bonding .

Biological Activity

(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a naphthothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial properties and potential applications in cancer therapy.

Chemical Structure and Properties

The compound's structure features a naphtho[2,1-d]thiazole core, substituted with a chloro group and a benzamide moiety. This unique combination of functional groups contributes to its reactivity and biological activity. The synthesis typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions, making it an environmentally friendly process .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential utility in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1MRSA32 µg/mL
2E. coli16 µg/mL
3Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include the modulation of signaling proteins associated with cell proliferation and survival .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the naphtho[2,1-d]thiazole core or substituents on the benzamide group can significantly alter biological activity.

Table 2: Structure-Activity Relationship Studies

ModificationBiological ActivityReference
Addition of alkyl groupsIncreased potency against MRSA
Halogen substitutionsEnhanced anticancer activity
Variation in benzamide substituentsAltered enzyme inhibition profile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with a substituted benzamide. Key steps include:

  • Cyclocondensation : Reacting 2-aminonaphthothiazole with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., THF or DCM) with a base like triethylamine to form the imine linkage .
  • Inert Atmosphere : Use of nitrogen or argon to prevent oxidation of intermediates, particularly during thiazole ring formation .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the Z-isomer, which is critical due to geometric isomerism influencing bioactivity .
    • Optimization : Continuous flow reactors improve reaction efficiency, while microwave-assisted synthesis reduces reaction time for thiazole ring closure .

Q. What analytical techniques are essential for characterizing this compound and confirming its geometric isomerism?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via chemical shifts of the imine proton (δ ~8.5–9.5 ppm) and naphthothiazole aromatic protons .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~380–400 for the parent ion) .
  • X-ray Crystallography : Resolves stereochemical ambiguity by providing definitive bond angles and spatial arrangement of substituents .

Q. What preliminary biological activities have been reported for this compound, and how are they assessed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Evaluated against targets like α-glucosidase or kinases using colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis for glucosidase activity) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) in agar dilution assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to controls like cisplatin .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico studies) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina simulates binding to enzyme active sites (e.g., glucosidase or kinase pockets) by analyzing hydrogen bonds and hydrophobic interactions. For example, the chloro and naphthothiazole groups show strong affinity for hydrophobic pockets in α-glucosidase .
  • QSAR Modeling : Quantifies relationships between substituent electronegativity (e.g., Cl, OCH₃) and bioactivity, guiding structural optimizations .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify residues critical for target engagement .

Q. How do structural modifications (e.g., fluorination or sulfonyl groups) alter the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Fluorination : Enhances metabolic stability by reducing CYP450-mediated oxidation. For example, replacing chlorine with fluorine increases plasma half-life in rodent models .
  • Sulfonyl Groups : Improve solubility via polar interactions but may reduce blood-brain barrier permeability. Comparative studies show sulfamoyl derivatives exhibit stronger antimicrobial activity than methylsulfonyl analogs .
  • Methoxy Substituents : Electron-donating groups like OCH₃ increase π-stacking with aromatic residues in enzyme active sites, enhancing inhibition potency .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Reprodubility : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, discrepancies in cytotoxicity may arise from differences in cell culture conditions .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity if enzyme inhibition data conflicts with cellular activity .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with assays (e.g., hydrolyzed byproducts reducing effective compound concentration) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Enables large-scale production by maintaining precise temperature control and residence time during imine formation .
  • Chiral Auxiliaries : Temporarily introduce directing groups (e.g., Evans oxazolidinones) to enforce Z-configuration during coupling steps .
  • In-line Analytics : PAT (process analytical technology) tools like FTIR monitor reaction progress in real time, ensuring minimal isomerization .

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